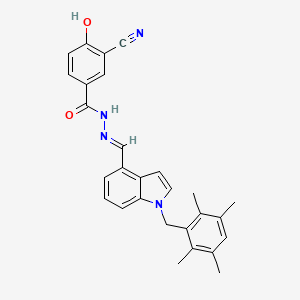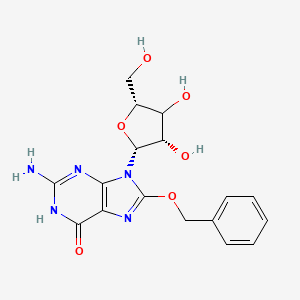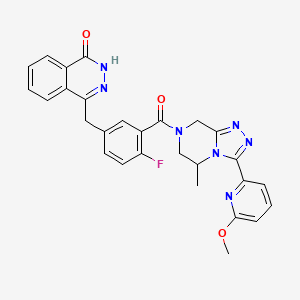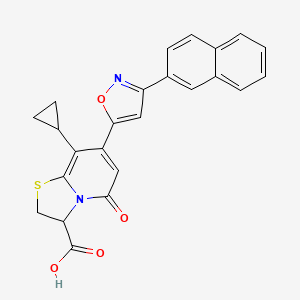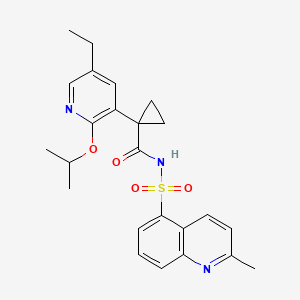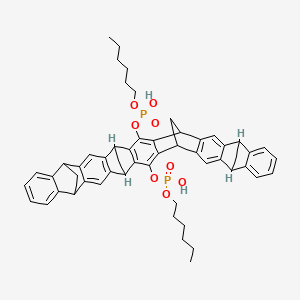
SARS-CoV-2-IN-27
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
SARS-CoV-2-IN-27 is a chemical compound that has garnered significant attention due to its potential therapeutic applications against the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), the virus responsible for the COVID-19 pandemic. This compound is part of a class of molecules designed to inhibit specific viral proteins, thereby preventing the virus from replicating and spreading within the host organism.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of SARS-CoV-2-IN-27 typically involves multiple steps, starting with the preparation of the core scaffold, followed by the introduction of various functional groups to enhance its inhibitory activity. The synthetic route may include:
Step 1: Formation of the core scaffold through a series of condensation reactions.
Step 2: Functionalization of the scaffold using halogenation, alkylation, or acylation reactions.
Step 3: Final purification and characterization using techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity, employing continuous flow reactors for efficient production, and ensuring compliance with Good Manufacturing Practices (GMP) to produce pharmaceutical-grade compounds.
化学反応の分析
Types of Reactions: SARS-CoV-2-IN-27 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides or hydroxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms to form reduced derivatives.
Substitution: Replacement of one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under conditions such as reflux or room temperature.
Major Products: The major products formed from these reactions depend on the specific functional groups introduced or modified. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various alkylated or acylated analogs.
科学的研究の応用
SARS-CoV-2-IN-27 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its ability to inhibit viral replication and its effects on cellular pathways.
Medicine: Explored as a potential therapeutic agent for treating COVID-19 and other viral infections.
Industry: Utilized in the development of diagnostic tools and antiviral coatings for surfaces.
作用機序
The mechanism of action of SARS-CoV-2-IN-27 involves targeting specific viral proteins essential for the replication and survival of SARS-CoV-2. The compound binds to these proteins, inhibiting their function and preventing the virus from replicating within the host cells. Key molecular targets include the viral protease and polymerase enzymes, which are crucial for viral RNA synthesis and protein processing.
類似化合物との比較
SARS-CoV-2-IN-27 is compared with other similar compounds, such as:
Remdesivir: An antiviral drug that targets the viral RNA-dependent RNA polymerase.
Favipiravir: Another antiviral that inhibits viral RNA polymerase.
Compound 27: A molecule that targets the Mac-1 protein in SARS-CoV-2.
Uniqueness: this compound is unique due to its specific binding affinity and inhibitory activity against multiple viral proteins, making it a promising candidate for broad-spectrum antiviral therapy. Unlike some other compounds, it has shown efficacy in inhibiting various strains of SARS-CoV-2, including emerging variants .
特性
分子式 |
C54H56O8P2 |
|---|---|
分子量 |
895.0 g/mol |
IUPAC名 |
[22-[hexoxy(hydroxy)phosphoryl]oxy-3-tridecacyclo[22.14.1.15,20.19,16.128,35.02,23.04,21.06,19.08,17.010,15.025,38.027,36.029,34]dotetraconta-2,4(21),6(19),7,10,12,14,17,22,25(38),26,29,31,33,36-pentadecaenyl] hexyl hydrogen phosphate |
InChI |
InChI=1S/C54H56O8P2/c1-3-5-7-13-19-59-63(55,56)61-53-49-45-27-47(43-25-39-35-21-33(37(39)23-41(43)45)29-15-9-11-17-31(29)35)51(49)54(62-64(57,58)60-20-14-8-6-4-2)52-48-28-46(50(52)53)42-24-38-34-22-36(40(38)26-44(42)48)32-18-12-10-16-30(32)34/h9-12,15-18,23-26,33-36,45-48H,3-8,13-14,19-22,27-28H2,1-2H3,(H,55,56)(H,57,58) |
InChIキー |
UIUFONVAKDENER-UHFFFAOYSA-N |
正規SMILES |
CCCCCCOP(=O)(O)OC1=C2C3CC(C2=C(C4=C1C5CC4C6=C5C=C7C8CC(C7=C6)C9=CC=CC=C89)OP(=O)(O)OCCCCCC)C1=C3C=C2C3CC(C2=C1)C1=CC=CC=C31 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


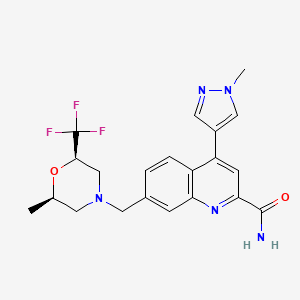




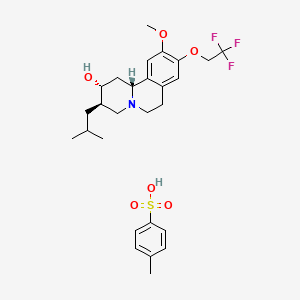
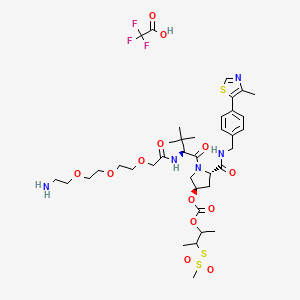
![[(2R,4S,5R)-3,4-diacetyloxy-5-(2-amino-6-methylsulfanyl-3,6-dihydropurin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B12394483.png)
